![molecular formula C15H19N3O B2980674 3-[4-(2,3-二甲基苯基)哌嗪-1-基]-3-氧代丙腈 CAS No. 543717-57-3](/img/structure/B2980674.png)

3-[4-(2,3-二甲基苯基)哌嗪-1-基]-3-氧代丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

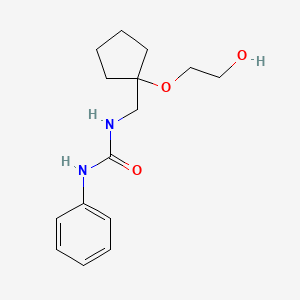

3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical compound with the CAS Number: 543717-57-3. It has a molecular weight of 257.34 . The IUPAC name for this compound is 3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropanenitrile .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile, has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C15H19N3O/c1-12-4-3-5-14 (13 (12)2)17-8-10-18 (11-9-17)15 (19)6-7-16/h3-5H,6,8-11H2,1-2H3 . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.34 . More specific physical and chemical properties were not found in the search results.科学研究应用

合成和抗菌活性

涉及与 3-[4-(2,3-二甲基苯基)哌嗪-1-基]-3-氧代丙腈 相关的化合物的 N-曼尼希碱的合成显示出有希望的抗菌和抗真菌活性。例如,由与 1-取代哌嗪反应生成的化合物显示出广谱抗菌活性和对革兰氏阳性菌的有效活性。此外,其中一些化合物对各种癌细胞系表现出显着的抗增殖活性,突出了它们在抗菌和癌症研究中的潜力 (Al-Wahaibi 等人,2021 年)。

抗肿瘤和抗真菌研究

已合成具有哌嗪连接基的新型衍生物,证明了有效的细菌生物膜和 MurB 酶抑制活性。具体而言,某些化合物表现出优异的生物膜抑制活性和对 MRSA 和 VRE 细菌菌株的显着抑制活性,表明它们在对抗细菌感染和生物膜相关疾病中具有潜在用途 (Mekky 和 Sanad,2020 年)。

广谱抗癌活性

与感兴趣的结构在化学上相关的 O-芳基化重氮二醇盐在各种啮齿动物癌症模型中显示出广泛的体内活性。这些化合物通过谷胱甘肽-S-转移酶诱导释放细胞毒性一氧化氮而被激活以发挥抗癌作用,表明肿瘤靶向治疗的新途径 (Keefer,2010 年)。

化学表征和固体形态分析

对相关化合物的研究还集中于它们的化学表征,包括晶体结构分析和固体形态筛选。这项工作对于了解新化合物的物理和化学性质至关重要,这对于将它们开发成功能性药物或材料至关重要 (Gharbia 等人,2008 年)。

作用机制

Target of Action

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a wide range of targets, including G protein-coupled receptors, ion channels, and enzymes . The specific target would depend on the other functional groups present in the molecule.

Mode of Action

Piperazine derivatives typically act by binding to their target protein and modulating its activity. The exact mode of action would depend on the specific target and the nature of the interaction .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets a receptor involved in neurotransmission, it could affect signaling pathways in the nervous system .

Pharmacokinetics

Piperazine derivatives generally have good bioavailability and can cross the blood-brain barrier, making them effective for targeting the central nervous system. They are typically metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects would depend on the specific target and the downstream pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors could affect the compound’s solubility, stability, and ability to reach its target .

属性

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-12-4-3-5-14(13(12)2)17-8-10-18(11-9-17)15(19)6-7-16/h3-5H,6,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCOKKXOBRIOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-[(E)-methoxyiminomethyl]-3-thiophen-2-ylprop-2-enenitrile](/img/structure/B2980593.png)

![4-(4-fluorophenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2980595.png)

![[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B2980598.png)

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2980599.png)

![2,5-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2980600.png)

![{[(2S,4S)-4-fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine, cis](/img/structure/B2980601.png)

![2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2980603.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)